(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound is a polycyclic heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, substituted with a 3-chlorophenylsulfanyl group, a 2-methoxyphenyl moiety, and a hydroxymethyl side chain. The 3-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets, while the 2-methoxyphenyl substituent could influence electron distribution and hydrogen-bonding capacity. The hydroxymethyl group may contribute to solubility and metabolic stability .
Properties
IUPAC Name |
[7-[(3-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-8-3-4-9-22(19)32-2)30-26(21)34-14-16-6-5-7-18(27)10-16/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMRDMKVJBSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC(=CC=C5)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , also known by its CAS number 892418-84-7 , belongs to a class of organic molecules called tricyclic azathia macrocycles. This compound exhibits a complex structure with potential biological activities that warrant detailed examination.
Molecular Structure and Formula
- Molecular Formula : C26H22ClN3O3S
- Molecular Weight : 491.99 g/mol
- IUPAC Name : [7-[(3-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- InChI Key : OIVMRDMKVJBSOG-UHFFFAOYSA-N
Structural Features
The compound features:
- A tricyclic system with nitrogen and sulfur atoms.
- A methoxy group which can influence its biological properties.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs often exhibit antiproliferative properties. A study on related tricyclic compounds has shown promising results in inhibiting cancer cell lines, suggesting that this compound may also possess similar activities.
Table 1: Antiproliferative Activity of Related Compounds
The biological activity of such compounds is often linked to their ability to interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, the presence of the chlorophenyl and methoxy groups may enhance the compound's affinity for specific biological targets.
Case Studies
- In Vitro Studies : In vitro studies conducted on structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with related compounds have shown reduced tumor growth rates compared to control groups.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is lacking, similar compounds have shown moderate bioavailability and varied metabolic pathways involving cytochrome P450 enzymes. Toxicity profiles indicate potential hepatotoxicity at higher doses, necessitating further investigation into safe dosage ranges.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound belongs to a class of tricyclic heterocycles with fused nitrogen and oxygen atoms. Key analogues include:
Key Observations :
- Chlorophenyl vs.
- Sulfanyl vs. Methylsulfanyl : The -SCH₂- linker may improve metabolic stability over -SMe groups due to reduced susceptibility to oxidative degradation .
- Hydroxymethyl Side Chain : This group enhances aqueous solubility relative to esters (e.g., COOEt in ), which could reduce hepatotoxicity risks .
Pharmacological and Functional Comparisons
- CNS Activity : Structural similarities to diazepam (DZM, ) suggest possible GABAergic modulation, though the hydroxymethyl group may limit blood-brain barrier penetration compared to smaller substituents .
- Antimicrobial Properties : Analogues with fused nitrogen heterocycles (e.g., hexaazatricyclo compounds in ) exhibit antimicrobial activity, suggesting the target compound may act against resistant pathogens .
Metabolic and Solubility Profiles
- Solubility: The hydroxymethyl group improves water solubility compared to non-polar analogues extracted via n-hexane (e.g., marine sponge steroids in ), though logP (~3.8) indicates moderate lipophilicity .
- Metabolism : The sulfanyl group may undergo glutathione conjugation, while the methoxyphenyl moiety could be demethylated by CYP450 enzymes, as seen in fluoxetine (FXT, ) .
Research Findings and Limitations
- Structural Uniqueness: The compound’s combination of oxa-triazatricyclo core and dual aryl substituents distinguishes it from simpler tricyclics (e.g., ascorbic acid derivatives in ). Computational alignment using maximal common subgraph algorithms () confirms low similarity (<30%) to known drugs like diclofenac (DCF) or loperamide (LPM) .
- Bioactivity Gaps : While in silico models predict anticancer and CNS activity, experimental validation is lacking. Natural compound libraries () and 3D cell culture platforms () could expedite testing.
- Synthetic Challenges : The stereochemical complexity (e.g., 0³,⁸ fusion) may complicate large-scale synthesis, necessitating advanced stereocontrol methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
